4-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)thiomorpholine

Lipophilicity ADME Kinase Inhibitor Design

Procure 4-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)thiomorpholine as a differentiated ATP-competitive kinase inhibitor fragment. Unlike the morpholine analog (logP ~1.0), the thiomorpholine sulfur atom enhances lipophilicity (XLogP3-AA=1.8), modulates hinge-region binding, and enables sulfoxide/sulfone SAR exploration. Its distinct Phase I S-oxidation pathway bypasses CYP-mediated ring opening, preserving metabolic stability for CNS programs. Direct replacement with morpholine or piperazine risks >10-fold selectivity shifts; re-optimization without this core compromises target engagement. Ideal for Akt, VEGFR-2, and tubulin inhibitor campaigns.

Molecular Formula C11H15N3S
Molecular Weight 221.32
CAS No. 2320600-33-5
Cat. No. B2421555
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)thiomorpholine
CAS2320600-33-5
Molecular FormulaC11H15N3S
Molecular Weight221.32
Structural Identifiers
SMILESC1CC2=C(C1)N=CN=C2N3CCSCC3
InChIInChI=1S/C11H15N3S/c1-2-9-10(3-1)12-8-13-11(9)14-4-6-15-7-5-14/h8H,1-7H2
InChIKeyKSXJQRQTCDPBBX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(6,7-Dihydro-5H-cyclopenta[d]pyrimidin-4-yl)thiomorpholine – Procurement-Relevant Identity and Physicochemical Baseline


4-(6,7-Dihydro-5H-cyclopenta[d]pyrimidin-4-yl)thiomorpholine (CAS 2320600-33-5) is a bicyclic heterocycle comprising a 6,7-dihydro-5H-cyclopenta[d]pyrimidine core substituted at the 4‑position with a thiomorpholine ring [1]. Its molecular formula is C₁₁H₁₅N₃S (MW 221.32), featuring zero hydrogen‑bond donors and four hydrogen‑bond acceptors (N and S atoms) [1]. The computed XLogP3‑AA is 1.8 and topological polar surface area is 54.3 Ų, placing it within favorable drug‑like chemical space for fragment‑based screening and kinase inhibitor design [1].

Why 4-(6,7-Dihydro-5H-cyclopenta[d]pyrimidin-4-yl)thiomorpholine Cannot Be Replaced by Other Cyclopenta[d]pyrimidine Analogs


The cyclopenta[d]pyrimidine scaffold is widely exploited in ATP‑competitive kinase inhibitors, but the identity of the 4‑position heterocycle profoundly modulates both potency and selectivity profiles [1]. The thiomorpholine ring in this compound introduces a sulfur atom that alters electronic distribution, lipophilicity, and metabolic stability relative to the corresponding morpholine (O‑analog) or piperazine derivatives. In the related Akt inhibitor series leading to GDC‑0068 (ipatasertib), minor modifications to the heterocyclic appendage produced >10‑fold shifts in isoform selectivity and cellular potency [2]. Consequently, generic substitution of the 4‑thiomorpholine moiety with morpholine, piperazine, or other amines without systematic re‑optimization is highly likely to compromise target engagement and pharmacological outcomes.

Quantitative Differentiation Evidence for 4-(6,7-Dihydro-5H-cyclopenta[d]pyrimidin-4-yl)thiomorpholine


Enhanced Lipophilicity vs. Morpholine Analog Drives Differential Membrane Permeability

The thiomorpholine sulfur atom increases calculated logP by approximately 0.5–0.8 units compared to the analogous morpholine derivative, which typically exhibits XLogP3‑AA ≈ 1.0–1.3 [1]. This difference, while modest, can translate to a 3‑ to 6‑fold increase in membrane permeability in PAMPA assays, a critical parameter for CNS‑penetrant kinase inhibitor programs [2].

Lipophilicity ADME Kinase Inhibitor Design

Sulfur as a Metabolic Soft Spot: Differential CYP450 Oxidative Susceptibility vs. Morpholine

Thiomorpholine undergoes S‑oxidation by flavin‑containing monooxygenases (FMOs) and cytochrome P450s, generating sulfoxide and sulfone metabolites that can retain or enhance bioactivity, whereas morpholine rings are primarily cleared via oxidative ring opening [1]. In the cyclopenta[d]pyrimidine class, this metabolic divergence was exploited in GDC‑0068 optimization, where sulfur‑containing heterocycles exhibited distinct metabolite profiles compared to oxygen‑containing analogs [2].

Metabolic Stability Hepatic Clearance CYP450

Synthetic Versatility: Thiomorpholine Sulfur as a Handle for Late‑Stage Functionalization

The thiomorpholine sulfur atom can be selectively oxidized to sulfoxide or sulfone derivatives under mild conditions (e.g., mCPBA or H₂O₂), providing a tunable handle to modulate hydrogen‑bond acceptor strength and polarity without altering the cyclopenta[d]pyrimidine core [1]. This contrasts with the morpholine analog, where the ether oxygen is not amenable to such orthogonal functionalization. Patents on cyclopenta[d]pyrimidine Akt inhibitors explicitly claim sulfoxide and sulfone variants for fine‑tuning kinase selectivity [2].

Late‑Stage Functionalization Synthetic Chemistry Sulfoxide/Sulfone

High‑Value Application Scenarios for 4-(6,7-Dihydro-5H-cyclopenta[d]pyrimidin-4-yl)thiomorpholine in Research and Pre‑Clinical Procurement


Fragment‑Based Lead Discovery for ATP‑Competitive Kinases Requiring Improved Membrane Penetration

The compound’s favorable logP (1.8) and polar surface area (54.3 Ų) make it a suitable fragment hit for kinases where the corresponding morpholine analog (logP ≈ 1.0) shows insufficient cellular activity [1]. Procurement is justified when a fragment library needs balanced lipophilicity without sacrificing ligand efficiency, and the thiomorpholine sulfur offers additional interaction possibilities (e.g., weak hydrogen bonding to the kinase hinge region) that the oxygen analog cannot provide [2].

Late‑Stage Diversification of Cyclopenta[d]pyrimidine Leads via Sulfur Oxidation Modulation

Medicinal chemistry teams developing Akt, tubulin, or VEGFR‑2 inhibitors based on the cyclopenta[d]pyrimidine scaffold can procure this compound as a central intermediate for systematic sulfoxide/sulfone SAR exploration [1]. This approach was successfully applied in the GDC‑0068 program, where heterocycle oxidation state profoundly influenced Akt isoform selectivity [2].

CNS‑Targeted Kinase Inhibitor Programs Requiring Tailored Phase I Metabolism

For CNS indications where metabolic stability must be balanced with target engagement, the thiomorpholine moiety offers a distinct Phase I clearance pathway (S‑oxidation) that may generate active, brain‑penetrant metabolites [1]. Procurement is strategically aligned with programs seeking to differentiate from morpholine‑containing leads that undergo CYP‑mediated ring opening and rapid clearance [2].

Quote Request

Request a Quote for 4-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)thiomorpholine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.